Enhanced Potency for Aryl Hydrocarbon Receptor (AhR) Activation Relative to 3,3'-Diindolylmethane (DIM)
This compound demonstrates significantly higher potency as an agonist for the Aryl Hydrocarbon Receptor (AhR) in a human hepatic cell model when compared to the natural, symmetrical analog 3,3'-diindolylmethane (DIM). In a Hep-G2 cell-based assay, 3-((1H-Indol-2-yl)methyl)-1H-indole exhibits an EC50 of 215 nM [1], which is an order of magnitude more potent than the EC50 of 4660 nM reported for DIM under comparable conditions in a luciferase reporter gene assay [2]. This enhanced potency is a key differentiator for applications requiring robust AhR activation at lower concentrations.
| Evidence Dimension | AhR Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 215 nM |
| Comparator Or Baseline | 3,3'-Diindolylmethane (DIM) at 4660 nM (4.66 µM) |
| Quantified Difference | 21.7-fold higher potency for the target compound |
| Conditions | Cell-based assay in human Hep-G2 cells. Target compound: EC50 = 215 nM (conditions unspecified). DIM: luciferase reporter gene assay after 24h incubation. |
Why This Matters
For scientists designing AhR-mediated experiments, the ~22-fold greater potency of this compound allows for lower working concentrations, potentially reducing off-target effects and improving assay window, making it a more suitable tool for certain applications.
- [1] MolBIC. (n.d.). Bioactivity Information for 2-(1H-indol-3-ylmethyl)-1H-indole. Retrieved from https://molbic.idrblab.net/data/bioactivity/details/IT0332159 View Source
- [2] BindingDB. (n.d.). EC50 data for 3,3'-Diindolylmethane (DIM) on AhR. Retrieved from http://ww.w.bindingdb.org/rwd/bind/searchby_smiles.jsp View Source
